molecular formula C17H19NOS2 B4176711 N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide

N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide

Cat. No. B4176711
M. Wt: 317.5 g/mol
InChI Key: BEFLUSLSNRHSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is classified as a Schedule I drug in the United States, meaning it has no accepted medical use and a high potential for abuse. Despite its legal status, MMB-2201 has been the subject of scientific research, particularly in the field of pharmacology.

Mechanism of Action

N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide exerts its effects by binding to the CB1 receptor in the brain and other tissues. This binding activates the receptor, leading to a cascade of cellular events that ultimately result in the compound's psychoactive effects. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to produce subjective effects such as euphoria, relaxation, and altered perception of time. These effects are similar to those produced by other cannabinoids such as THC.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a controlled manner. However, the legal status of the compound may limit its availability for research purposes, and its potential for abuse may make it difficult to obtain the necessary approvals for human studies.

Future Directions

There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and safety profiles. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Additionally, research on the potential therapeutic uses of cannabinoids is an area of growing interest, particularly in the treatment of pain and neurological disorders.

Scientific Research Applications

N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide has been used in scientific research to study its effects on the endocannabinoid system, which is responsible for regulating various physiological processes such as pain, appetite, and mood. Studies have shown that N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide acts as a potent agonist of the CB1 receptor, which is a key component of the endocannabinoid system. This activity has been linked to the compound's psychoactive effects.

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-13-7-9-14(10-8-13)21-12-11-18-17(19)15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFLUSLSNRHSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{2-[(4-methylphenyl)thio]ethyl}-2-(methylthio)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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